molecular formula C9H7BO4S B8358233 (4-Carboxybenzo[b]thiophen-2-yl)boronic acid

(4-Carboxybenzo[b]thiophen-2-yl)boronic acid

Cat. No. B8358233
M. Wt: 222.03 g/mol
InChI Key: VMUFNTKYYQNRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863302B2

Procedure details

A solution of n-BuLi (2.5M in hexane, 1.69 mol, 676 mL) is added slowly at −78° C. to a solution of diisopropylamine (1.69 mol, 236 mL) in 2 L of anhydrous THF. The mixture is stirred for 30 min. A solution of benzo[b]thiophene-4-carboxylic acid (0.8 mol, 143 g) in 2 L of anhydrous THF is added slowly and the mixture is allowed to reach 0° C. The reaction is cooled to −30° C. and the triisopropyl borate (2 mol, 463 mL) is added slowly. The cooling bath is removed and the mixture is allowed to reach room temperature. The reaction is quenched with 1.3 L of concentrated HCl and 1 L of water. The mixture is stirred overnight. The organic solvent is removed under reduced pressure. The precipitate is collected by filtration, washed with water, and dried under vacuum to yield the title compound (170.5 g, 96%). ES/MS m/e 221 (M−1).
Quantity
676 mL
Type
reactant
Reaction Step One
Quantity
236 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
463 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[S:13]1[CH:17]=[CH:16][C:15]2[C:18]([C:22]([OH:24])=[O:23])=[CH:19][CH:20]=[CH:21][C:14]1=2.[B:25](OC(C)C)([O:30]C(C)C)[O:26]C(C)C>C1COCC1>[C:22]([C:18]1[C:15]2[CH:16]=[C:17]([B:25]([OH:30])[OH:26])[S:13][C:14]=2[CH:21]=[CH:20][CH:19]=1)([OH:24])=[O:23]

Inputs

Step One
Name
Quantity
676 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
236 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
143 g
Type
reactant
Smiles
S1C2=C(C=C1)C(=CC=C2)C(=O)O
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
463 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach 0° C
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 1.3 L of concentrated HCl and 1 L of water
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic solvent is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(O)C1=CC=CC=2SC(=CC21)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 170.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.